REACTION_CXSMILES
|
[H-].[Na+:2].CS(C)=O.[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH2:12][C:13]([OH:15])=[O:14]>COCCOC>[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH2:12][C:13]([O-:15])=[O:14].[Na+:2] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a suspension of 1.9 g
|
Type
|
ADDITION
|
Details
|
were added dropwise 3.7 ml
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CC(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |